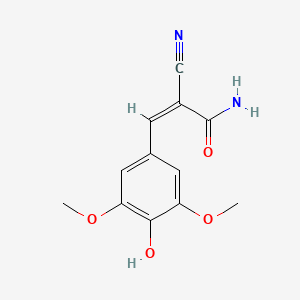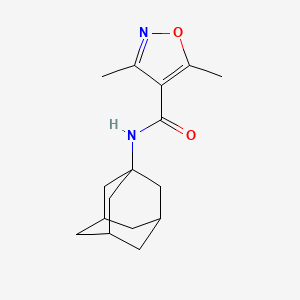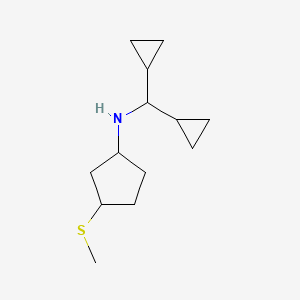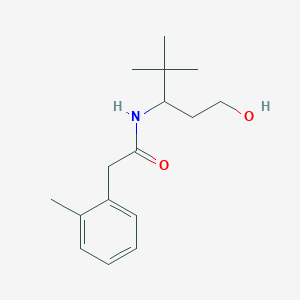
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide, also known as AG-490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the tyrphostin family of compounds, which are known to inhibit tyrosine kinase activity. AG-490 has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the kinase domain. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. By inhibiting the activity of these kinases, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of several cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ease of synthesis. The compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are some limitations to the use of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide in lab experiments. The compound has been shown to inhibit the activity of several tyrosine kinases, which may lead to off-target effects. In addition, the compound may have limited efficacy in vivo due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. One area of research is the development of more potent and selective inhibitors of tyrosine kinases. Another area of research is the identification of biomarkers that can predict the response to (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide treatment. In addition, the use of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide in combination with other drugs or therapies may enhance its efficacy in the treatment of cancer, inflammation, and viral infections. Finally, the development of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide derivatives with improved pharmacokinetic properties may increase its therapeutic potential.
Synthesemethoden
The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide involves several steps, including the preparation of 4-hydroxy-3,5-dimethoxyphenylacetonitrile, which is then reacted with 2-bromo-2-methylpropionic acid to form the intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride to form the final product, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide. The synthesis of (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been described in detail in several research articles, and the compound has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. The compound has been shown to inhibit the activity of several tyrosine kinases, including JAK2, JAK3, and EGFR. (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. In addition, (2Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anti-viral properties by inhibiting the replication of several viruses, including HIV and hepatitis B virus.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-17-9-4-7(3-8(6-13)12(14)16)5-10(18-2)11(9)15/h3-5,15H,1-2H3,(H2,14,16)/b8-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMNQBCKMPTUFK-BAQGIRSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)



![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)



![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)

